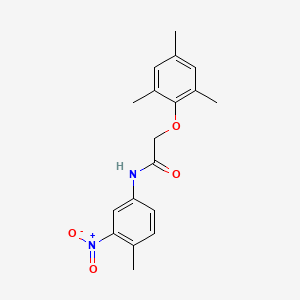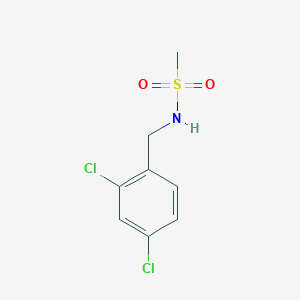
2-(mesityloxy)-N-(4-methyl-3-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(mesityloxy)-N-(4-methyl-3-nitrophenyl)acetamide, also known as MNA, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has shown promising results in various fields of research.
Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 2-(Mesityloxy)-N-(4-methyl-3-nitrophenyl)acetamide Applications
Chemical Synthesis: The compound 2-(mesityloxy)-N-(4-methyl-3-nitrophenyl)acetamide can be utilized in the field of chemical synthesis. It serves as a precursor for the synthesis of various complex molecules due to its reactive acetamide group, which can undergo further transformations. This compound can be used to create derivatives that have potential applications in developing new materials or pharmaceuticals.
Material Science: In material science, this compound’s structural properties could be explored for the development of novel organic semiconductors. Its molecular framework might contribute to charge transport mechanisms in electronic devices. Research in this area could lead to advancements in the production of lightweight, flexible electronic components.
Environmental Science: This compound may have applications in environmental science, particularly in the study of organic pollutants. Its nitrophenyl moiety is structurally similar to certain environmental contaminants, making it a candidate for use in research on pollutant behavior, degradation, and environmental impact assessment.
Pharmacology: While specific applications in pharmacology for this compound were not found, its structural features suggest potential as a pharmacophore. The acetamide linkage and nitrophenyl group could be investigated for their biological activity, possibly leading to the development of new therapeutic agents.
Agriculture: The compound’s potential use in agriculture could be in the form of a pesticide or herbicide precursor. Its chemical structure allows for modifications that could result in compounds with selective toxicity towards pests or weeds, contributing to crop protection research.
Biochemistry: In biochemistry, 2-(mesityloxy)-N-(4-methyl-3-nitrophenyl)acetamide could be used as a molecular probe. Its ability to undergo specific reactions could help in tracing biochemical pathways or studying enzyme-substrate interactions, providing insights into cellular processes.
Analytical Chemistry: Analytical chemists might find this compound useful as a standard or reagent in chromatographic techniques. Its unique chemical signature allows for its use in the calibration of instruments and the quantification of similar compounds in complex mixtures.
Advanced Research Chemicals: Sigma-Aldrich lists this compound as part of a collection of rare and unique chemicals provided to early discovery researchers . It is sold without analytical data, and researchers assume responsibility for confirming its identity and purity. This highlights its role in exploratory research where its full potential across various scientific fields may be discovered.
Eigenschaften
IUPAC Name |
N-(4-methyl-3-nitrophenyl)-2-(2,4,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-11-7-13(3)18(14(4)8-11)24-10-17(21)19-15-6-5-12(2)16(9-15)20(22)23/h5-9H,10H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSXZUIOVZXQDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2C)C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-3-nitrophenyl)-2-(2,4,6-trimethylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3,5-dichloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5696081.png)

![4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B5696085.png)

![1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5696094.png)

![N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5696112.png)


![5-methyl-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5696135.png)

![4-chloro-N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}benzenecarboximidamide](/img/structure/B5696165.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5696173.png)
